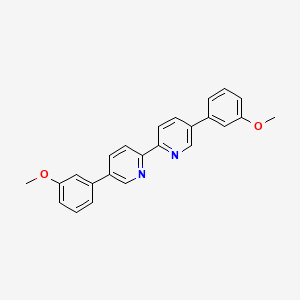
5,5'-Bis(3-methoxyphenyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are known for their ability to form complexes with various metals, making them valuable in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine typically involves the coupling of 3-methoxyphenyl-substituted pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5,5’-Bis(3-hydroxyphenyl)-2,2’-bipyridine.
Reduction: Formation of 5,5’-Bis(3-methoxyphenyl)-2,2’-dihydrobipyridine.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with metal ions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine core can form stable complexes with transition metals, which can influence various chemical and biological processes. The methoxy groups can also participate in hydrogen bonding and other interactions, further modulating the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(4-methoxyphenyl)-2,2’-bipyridine: Similar structure but with methoxy groups at the 4-position.
5,5’-Bis(3-hydroxyphenyl)-2,2’-bipyridine: Hydroxy groups instead of methoxy groups.
5,5’-Bis(3-cyanophenyl)-2,2’-bipyridine: Cyano groups instead of methoxy groups.
Uniqueness
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry and materials science.
Properties
CAS No. |
929219-88-5 |
|---|---|
Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-[5-(3-methoxyphenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H20N2O2/c1-27-21-7-3-5-17(13-21)19-9-11-23(25-15-19)24-12-10-20(16-26-24)18-6-4-8-22(14-18)28-2/h3-16H,1-2H3 |
InChI Key |
PALRIYKIVNPTMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
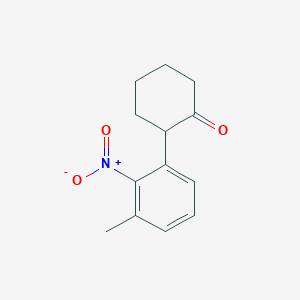
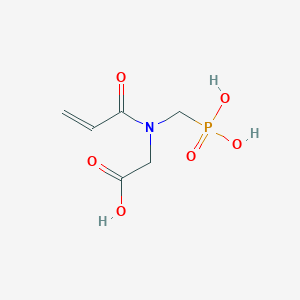
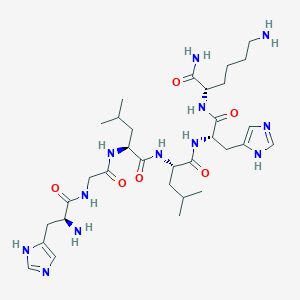
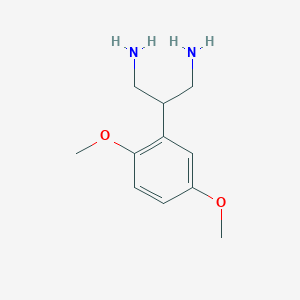
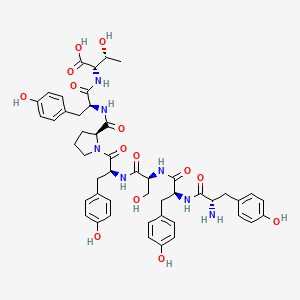

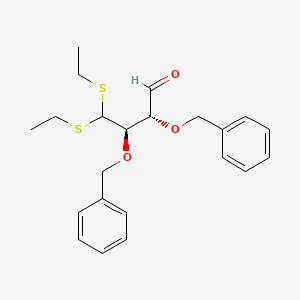

![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
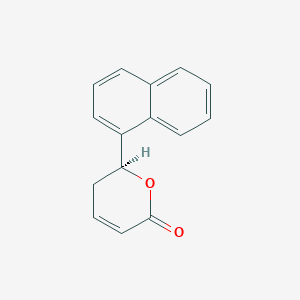
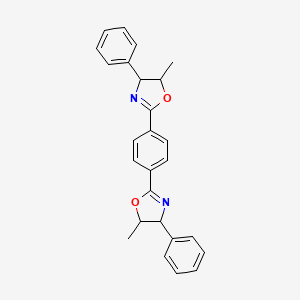
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
